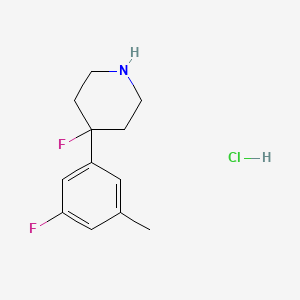
4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H16ClF2N and its molecular weight is 247.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with fluorine and a methyl group on the phenyl moiety. The presence of halogens is known to enhance the binding affinity to biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The fluorine atoms in the structure can enhance binding affinity and specificity, potentially modulating several biological pathways.
Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds containing halogen substitutions can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine | S. aureus | 32 μg/mL |
| 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine | E. coli | 64 μg/mL |
These findings suggest that modifications to the piperidine structure can significantly affect antimicrobial efficacy.
Anticancer Activity
Several studies have explored the anticancer potential of piperidine derivatives. For example, compounds similar to 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine have shown cytotoxic effects in various cancer cell lines. One study reported that a related compound exhibited a GI50 value of 0.78 μM in MLL-AF9 cells, indicating potent antitumor activity.
Case Studies
- Case Study on Antiviral Activity : A study focused on piperidine derivatives demonstrated their ability to inhibit viral entry by targeting specific binding sites on viral proteins. The introduction of fluorine atoms was found to enhance antiviral activity against HIV-1 by improving binding interactions with the viral envelope proteins.
- Case Study on Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of certain piperidine derivatives, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s. The compounds were shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in cholinergic signaling.
特性
IUPAC Name |
4-fluoro-4-(3-fluoro-5-methylphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c1-9-6-10(8-11(13)7-9)12(14)2-4-15-5-3-12;/h6-8,15H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKQFNZVTBBKCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CCNCC2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













